molecular formula C23H30BrN3O4 B283154 2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE

2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B283154
M. Wt: 492.4 g/mol
InChI Key: XSKOOSKJSRJMGW-UHFFFAOYSA-N
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Description

2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a brominated phenoxy group, a morpholinopropylamine moiety, and a methoxyphenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common approach includes:

    Friedel-Crafts Acylation: This step involves the acylation of a brominated phenol with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amine Alkylation: The resulting acylated product is then reacted with 3-morpholinopropylamine under basic conditions to introduce the morpholinopropylamine moiety.

    Amide Formation: Finally, the intermediate product is coupled with 2-methoxyphenylacetic acid or its derivatives to form the desired acetamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its interaction with proteins and cellular pathways.

    Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: Shares the brominated phenol structure but lacks the morpholinopropylamine and acetamide moieties.

    2-Methoxyphenylacetic acid: Contains the methoxyphenylacetic acid structure but does not have the brominated phenoxy group or the morpholinopropylamine moiety.

Uniqueness

2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C23H30BrN3O4

Molecular Weight

492.4 g/mol

IUPAC Name

2-[4-bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H30BrN3O4/c1-29-22-6-3-2-5-20(22)26-23(28)17-31-21-8-7-19(24)15-18(21)16-25-9-4-10-27-11-13-30-14-12-27/h2-3,5-8,15,25H,4,9-14,16-17H2,1H3,(H,26,28)

InChI Key

XSKOOSKJSRJMGW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNCCCN3CCOCC3

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNCCCN3CCOCC3

Origin of Product

United States

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